molecular formula C6H9ClN2 B1443334 4-(2-chloroethyl)-1-methyl-1H-pyrazole CAS No. 1093881-63-0

4-(2-chloroethyl)-1-methyl-1H-pyrazole

Cat. No. B1443334
Key on ui cas rn: 1093881-63-0
M. Wt: 144.6 g/mol
InChI Key: OAYGXNCRHZTQEB-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To neat 4-(2-chloroethyl)-1-methyl-1H-pyrazole (50 g, 0.24 mol) was added a 25% aqueous solution of methylamine (1.15 L, 7.21 mol). The mixture was placed into an autoclave at 60° C. for 15 h. The resulting mixture was concentrated in vacuo, treated with aqueous solution of NaOH and extracted with DCM. The combined organic layers were concentrated in vacuo and purified by vacuum distillation to afford the title compound. b.p. 89-90° C./2 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[CH:5]=[N:6][N:7]([CH3:9])[CH:8]=1.[CH3:10][NH2:11]>>[CH3:10][NH:11][CH2:2][CH2:3][C:4]1[CH:5]=[N:6][N:7]([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCCC=1C=NN(C1)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.15 L
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with aqueous solution of NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CNCCC=1C=NN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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